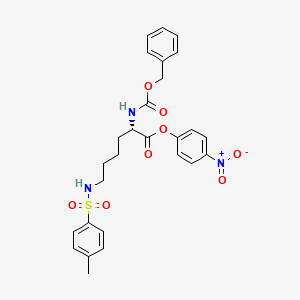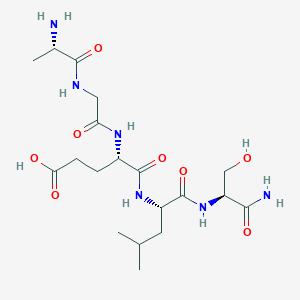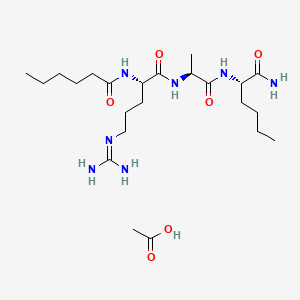
Z-Lys(Tos)-Onp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Lys(Tos)-Onp, also known as Nα-(benzyloxycarbonyl)-L-lysine p-nitrophenyl ester, is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often employed as a protecting group in peptide synthesis to prevent unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys(Tos)-Onp typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group. The tosyl (Tos) group is used to protect the side chain amino group. The final step involves the esterification of the carboxyl group with p-nitrophenol to form the p-nitrophenyl ester.
Protection of the Amino Group: The amino group of lysine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Protection of the Side Chain Amino Group: The side chain amino group is protected by reacting it with tosyl chloride in the presence of a base such as pyridine.
Esterification: The carboxyl group is esterified by reacting it with p-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Lys(Tos)-Onp undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carboxylic acid and p-nitrophenol.
Deprotection: The benzyloxycarbonyl and tosyl protecting groups can be removed under acidic or basic conditions to yield free lysine.
Common Reagents and Conditions
Hydrolysis: Common reagents include water, sodium hydroxide, or hydrochloric acid. The reaction is typically carried out at room temperature.
Deprotection: Common reagents include trifluoroacetic acid (TFA) for acidic deprotection and sodium hydroxide for basic deprotection.
Major Products Formed
Hydrolysis: The major products are Nα-(benzyloxycarbonyl)-L-lysine and p-nitrophenol.
Deprotection: The major product is free lysine.
Wissenschaftliche Forschungsanwendungen
Z-Lys(Tos)-Onp has several scientific research applications, including:
Peptide Synthesis: It is used as a protecting group in the synthesis of peptides to prevent unwanted side reactions.
Enzyme Assays: It is used as a substrate in enzyme assays to study the activity of proteases and other enzymes.
Drug Delivery: It is used in the development of drug delivery systems to improve the stability and bioavailability of therapeutic peptides.
Wirkmechanismus
The mechanism of action of Z-Lys(Tos)-Onp involves the protection of the amino and carboxyl groups of lysine to prevent unwanted side reactions during peptide synthesis. The benzyloxycarbonyl and tosyl groups protect the amino groups, while the p-nitrophenyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide.
Vergleich Mit ähnlichen Verbindungen
Z-Lys(Tos)-Onp is unique in its ability to protect both the amino and carboxyl groups of lysine. Similar compounds include:
Nα-(benzyloxycarbonyl)-L-lysine: Protects only the amino group.
Nα-(benzyloxycarbonyl)-L-lysine methyl ester: Protects the amino group and the carboxyl group as a methyl ester.
Nα-(benzyloxycarbonyl)-L-lysine benzyl ester: Protects the amino group and the carboxyl group as a benzyl ester.
These compounds differ in their protecting groups and the conditions required for deprotection, making this compound a versatile and valuable compound in peptide synthesis.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O8S/c1-20-10-16-24(17-11-20)39(35,36)28-18-6-5-9-25(29-27(32)37-19-21-7-3-2-4-8-21)26(31)38-23-14-12-22(13-15-23)30(33)34/h2-4,7-8,10-17,25,28H,5-6,9,18-19H2,1H3,(H,29,32)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITUCSPPSVJLOY-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B612775.png)
![1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B612777.png)


![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)





